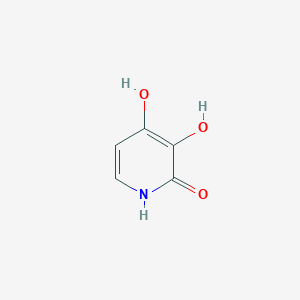
2,3,4-Pyridinetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4-Pyridinetriol can be synthesized through several methods. One common approach involves the hydroxylation of pyridine derivatives. For instance, the oxidation of 2,3,4-trihydroxypyridine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method involves the cyclization of appropriate precursors, such as the reaction of 2,3,4-trihydroxybenzaldehyde with ammonia or amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Pyridinetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroxypyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, quinones, and dihydroxypyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3,4-Pyridinetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3,4-Pyridinetriol involves its interaction with various molecular targets. The hydroxyl groups allow it to participate in hydrogen bonding and redox reactions, which can influence biological pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Pyridinetriol: Similar structure but with hydroxyl groups at the 2, 3, and 5 positions.
2,4,6-Pyridinetriol: Hydroxyl groups at the 2, 4, and 6 positions.
Pyridine: The parent compound without hydroxyl substitutions
Uniqueness
2,3,4-Pyridinetriol is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other pyridinetriols. This unique structure makes it particularly useful in applications requiring specific hydrogen bonding patterns and redox properties .
Propiedades
Número CAS |
5045-88-5 |
|---|---|
Fórmula molecular |
C5H5NO3 |
Peso molecular |
127.10 g/mol |
Nombre IUPAC |
3,4-dihydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NO3/c7-3-1-2-6-5(9)4(3)8/h1-2,8H,(H2,6,7,9) |
Clave InChI |
KEGFZKKQEBALIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















